1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine
Overview
Description
1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropane ring and a methanamine group.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(Trifluoromethoxy)benzaldehyde.
Cyclopropanation: The aldehyde undergoes cyclopropanation to form 1-[4-(Trifluoromethoxy)phenyl]cyclopropane.
Amination: The cyclopropane derivative is then subjected to amination to introduce the methanamine group, resulting in the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique properties make it valuable in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability .
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarbonitrile: This compound has a nitrile group instead of a methanamine group, which can lead to different reactivity and applications.
1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-[4-(trifluoromethoxy)phenyl]cyclopropyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-7,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBLZCUOUGGCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.